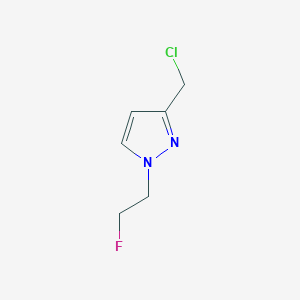

3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole

CAS No.: 1429418-90-5

Cat. No.: VC5476700

Molecular Formula: C6H8ClFN2

Molecular Weight: 162.59

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1429418-90-5 |

|---|---|

| Molecular Formula | C6H8ClFN2 |

| Molecular Weight | 162.59 |

| IUPAC Name | 3-(chloromethyl)-1-(2-fluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C6H8ClFN2/c7-5-6-1-3-10(9-6)4-2-8/h1,3H,2,4-5H2 |

| Standard InChI Key | BJQUKLCBCGKMPS-UHFFFAOYSA-N |

| SMILES | C1=CN(N=C1CCl)CCF |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyrazole family, a five-membered aromatic ring with two adjacent nitrogen atoms. Its structure features:

-

Chloromethyl group (-CH₂Cl) at the 3-position, enhancing electrophilic reactivity.

-

2-Fluoroethyl group (-CH₂CH₂F) at the 1-position, contributing to lipophilicity and metabolic stability .

The molecular formula is C₆H₈ClFN₂, with a molar mass of 162.59 g/mol. Its IUPAC name is 5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole, though positional isomerism (3- vs. 5-substitution) may arise in synthetic pathways depending on reaction conditions.

Table 1: Comparative Analysis of Halogenated Pyrazole Derivatives

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of 3-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole is documented, analogous methods for fluorinated pyrazoles suggest viable routes:

Cyclocondensation of Hydrazines with Carbonyl Derivatives

Pyrazoles are commonly synthesized via cyclocondensation between hydrazines and 1,3-diketones or acetylenic ketones . For example:

-

Fluoroacetyl halide derivatives react with dimethylamino vinyl methyl ketone to form intermediates like 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione .

-

Methylhydrazine undergoes ring closure with such intermediates to yield fluorinated pyrazole precursors .

-

Oxidation and acidification finalize the synthesis, as seen in the preparation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid .

Regioselective Functionalization

Positional isomerism is controlled by:

-

Temperature and pH: Lower temperatures (-20°C to -25°C) favor specific regioisomers during methylhydrazine addition .

-

Catalysts: Copper triflate and ionic liquids (e.g., [bmim]PF₆) improve yields in trifluoromethylpyrazole synthesis .

Physicochemical Properties

Reactivity and Stability

-

Chloromethyl Group: Highly reactive in nucleophilic substitutions (e.g., SN2 reactions), enabling further derivatization .

-

Fluoroethyl Group: Enhances metabolic stability by resisting oxidative degradation, a trait observed in fluorinated pharmaceuticals .

-

Lipophilicity: LogP values are influenced by fluorine’s electronegativity, potentially improving blood-brain barrier penetration .

Spectroscopic Characterization

-

NMR: Characteristic signals include:

-

δ 4.5–5.0 ppm (CH₂Cl, triplet)

-

δ 4.2–4.4 ppm (CH₂F, quartet).

-

-

Mass Spectrometry: Molecular ion peak at m/z 162.59 with fragments at m/z 125 (loss of Cl) and m/z 97 (loss of CH₂F) .

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

Fluorinated pyrazoles serve as precursors for herbicides and fungicides. For instance, 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid is a key intermediate in crop protection agents .

Drug Development

The compound’s reactivity allows conjugation with pharmacophores:

-

Antibiotics: Chloromethyl groups enable linkage to β-lactam cores.

-

Kinase Inhibitors: Fluorine enhances binding affinity to ATP pockets .

Future Research Directions

-

Stereoselective Synthesis: Develop catalysts to control 3- vs. 5-substitution in pyrazole rings.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in model organisms.

-

Material Science Applications: Explore use in fluorinated polymers for electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume